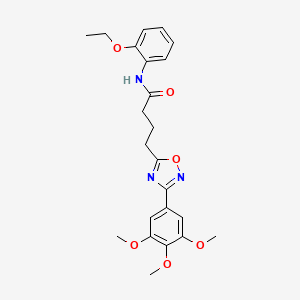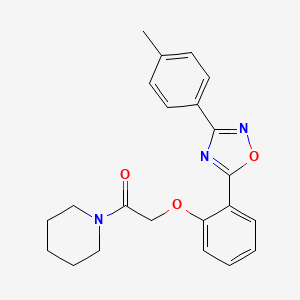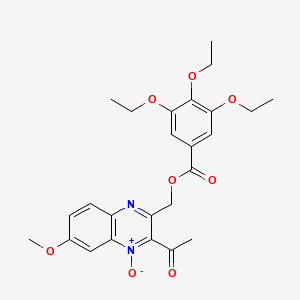
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as ATMQ, is a synthetic quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of ATMQ is not fully understood. However, it has been proposed that ATMQ can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. ATMQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells.
Biochemical and Physiological Effects:
ATMQ has been shown to have several biochemical and physiological effects. In cancer cells, ATMQ can induce DNA damage, inhibit cell proliferation, induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs. However, the effects of ATMQ on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATMQ has several advantages for lab experiments. It is easy to synthesize, and its structure can be easily modified to improve its efficacy and selectivity. ATMQ has also shown promising results in preclinical studies, indicating its potential as an anticancer agent. However, there are also limitations to using ATMQ in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not fully characterized. In addition, more studies are needed to determine the optimal dosage and administration regimen of ATMQ.
Direcciones Futuras
There are several future directions for the research on ATMQ. First, more studies are needed to fully understand the mechanism of action of ATMQ and its effects on normal cells and tissues. Second, more studies are needed to optimize the synthesis method and improve the efficacy and selectivity of ATMQ. Third, more preclinical studies are needed to determine the optimal dosage and administration regimen of ATMQ. Fourth, clinical trials are needed to determine the safety and efficacy of ATMQ in humans. Finally, more studies are needed to explore the potential of ATMQ in combination with other anticancer agents.
Métodos De Síntesis
ATMQ can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine. The three-step synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzaldehyde in the presence of sodium methoxide, and then the oxidation of the intermediate with m-chloroperbenzoic acid. Microwave-assisted synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride and 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine under microwave irradiation.
Aplicaciones Científicas De Investigación
ATMQ has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that ATMQ can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ATMQ has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O8/c1-6-32-21-11-16(12-22(33-7-2)24(21)34-8-3)25(29)35-14-19-23(15(4)28)27(30)20-13-17(31-5)9-10-18(20)26-19/h9-13H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJORCIFCNRJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
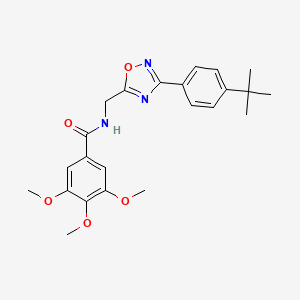
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
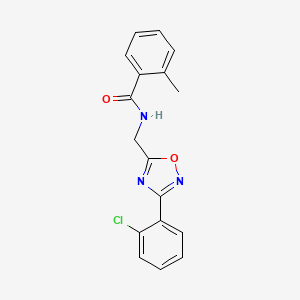
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
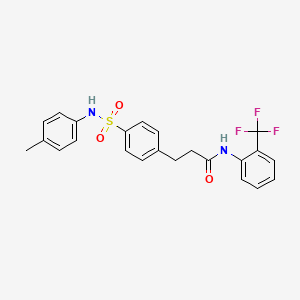
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)

